molecular formula C21H26N2O2S2 B2678923 N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-thiophen-3-ylbenzamide CAS No. 2415470-05-0

N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-thiophen-3-ylbenzamide

Cat. No. B2678923
CAS RN: 2415470-05-0
M. Wt: 402.57
InChI Key: IAQFMICDWNKUBX-UHFFFAOYSA-N
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Description

N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-thiophen-3-ylbenzamide, also known as TMB-4, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TMB-4 is a synthetic compound that has been found to have several biochemical and physiological effects, making it a promising candidate for further research.

Mechanism Of Action

The mechanism of action of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-thiophen-3-ylbenzamide involves its ability to modulate the activity of certain enzymes and receptors in cells. N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-thiophen-3-ylbenzamide has been found to inhibit the activity of certain enzymes such as protein kinase C and phosphodiesterase, which are involved in various cellular processes.
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-thiophen-3-ylbenzamide has also been found to modulate the activity of certain receptors such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-thiophen-3-ylbenzamide has several biochemical and physiological effects, which make it a promising candidate for further research. It has been found to have anti-inflammatory properties, which could be beneficial in the treatment of various inflammatory conditions.
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-thiophen-3-ylbenzamide has also been found to have antioxidant properties, which could be beneficial in the treatment of various oxidative stress-related conditions.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-thiophen-3-ylbenzamide in lab experiments is its synthetic nature, which allows for the precise control of the compound's properties. N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-thiophen-3-ylbenzamide is also relatively stable, making it easy to handle and store.
One of the limitations of using N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-thiophen-3-ylbenzamide in lab experiments is its limited solubility in water, which could make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-thiophen-3-ylbenzamide. One area of research is in the development of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-thiophen-3-ylbenzamide analogs that have improved solubility and bioavailability.
Another area of research is in the investigation of the potential therapeutic applications of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-thiophen-3-ylbenzamide in various conditions such as cancer, neurodegenerative diseases, and inflammatory conditions.
Conclusion:
In conclusion, N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-thiophen-3-ylbenzamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-thiophen-3-ylbenzamide has several biochemical and physiological effects, making it a promising candidate for further research. There are several future directions for research on N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-thiophen-3-ylbenzamide, which could lead to the development of new treatments for various conditions.

Synthesis Methods

The synthesis of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-thiophen-3-ylbenzamide involves the reaction of 4-thiophen-3-ylbenzoyl chloride with 4-thiomorpholin-4-yloxan-4-ylmethanethiol in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-thiophen-3-ylbenzamide.

Scientific Research Applications

N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-thiophen-3-ylbenzamide has shown potential applications in various fields of scientific research. One of the primary areas of research is in the field of cancer treatment. N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-thiophen-3-ylbenzamide has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. It has also been found to inhibit the activity of certain enzymes that are involved in cancer progression.
Another area of research is in the field of neurodegenerative diseases. N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-thiophen-3-ylbenzamide has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S2/c24-20(18-3-1-17(2-4-18)19-5-12-27-15-19)22-16-21(6-10-25-11-7-21)23-8-13-26-14-9-23/h1-5,12,15H,6-11,13-14,16H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQFMICDWNKUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-4-(thiophen-3-yl)benzamide

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